Methyl 2-(2-benzoylimino-6-sulfamoyl-1,3-benzothiazol-3-yl)acetate
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Overview
Description
Molecular Structure Analysis
The molecular formula of this compound is C18H17N3O5S2 . It has an average mass of 419.475 Da and a monoisotopic mass of 419.060974 Da .Physical And Chemical Properties Analysis
This compound has a density of 1.5±0.1 g/cm3, a boiling point of 659.4±65.0 °C at 760 mmHg, and a vapor pressure of 0.0±2.0 mmHg at 25°C . It also has an enthalpy of vaporization of 97.1±3.0 kJ/mol and a flash point of 352.6±34.3 °C . The compound has a molar refractivity of 107.3±0.5 cm3, 8 H bond acceptors, 2 H bond donors, and 7 freely rotating bonds .Scientific Research Applications
Therapeutic Potential of Benzothiazole Derivatives
Benzothiazole derivatives, including molecules structurally similar to Methyl 2-(2-benzoylimino-6-sulfamoyl-1,3-benzothiazol-3-yl)acetate, exhibit a wide range of biological activities. These activities include antimicrobial, analgesic, anti-inflammatory, antidiabetic, and antitumor properties. The simple 2-arylbenzothiazoles are particularly noted for their potential as antitumor agents, highlighting the importance of the benzothiazole nucleus in drug discovery for cancer treatment. This versatility makes benzothiazole derivatives attractive for the development of new chemotherapeutic agents (Kamal et al., 2015).
Environmental Applications and Concerns
Some benzothiazole derivatives, including sulfamethoxazole, a compound related to the sulfamoyl group in this compound, have been examined for their environmental occurrence and removal techniques. Despite restrictions in some countries, their presence in various ecosystems suggests a need for efficient removal methods, highlighting the importance of understanding the environmental impact of these compounds (Prasannamedha et al., 2020).
Pharmacological Activities
The unique structural features of benzothiazole derivatives enable them to exhibit various pharmacological activities. These activities span across antiviral, antimicrobial, antiallergic, anti-diabetic, anti-tumor, anti-inflammatory, and anti-cancer effects. The versatility and broad spectrum of activity of benzothiazole derivatives make them significant in medicinal chemistry, offering a framework for the development of new therapeutic agents (Bhat & Belagali, 2020).
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit anti-tubercular activity . The target of these compounds is often the DprE1 enzyme, which is crucial for the survival of Mycobacterium tuberculosis .
Mode of Action
Benzothiazole derivatives typically work by inhibiting the activity of their target enzymes . In the case of anti-tubercular activity, they inhibit the DprE1 enzyme, thereby hindering the survival of Mycobacterium tuberculosis .
Biochemical Pathways
The inhibition of the dpre1 enzyme by benzothiazole derivatives disrupts the biosynthesis of arabinogalactan, a key component of the mycobacterial cell wall . This disruption can lead to the death of the bacteria .
Result of Action
Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . By inhibiting the DprE1 enzyme, these compounds can effectively kill Mycobacterium tuberculosis .
properties
IUPAC Name |
methyl 2-(2-benzoylimino-6-sulfamoyl-1,3-benzothiazol-3-yl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O5S2/c1-25-15(21)10-20-13-8-7-12(27(18,23)24)9-14(13)26-17(20)19-16(22)11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H2,18,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGWJBDJPYZNTCA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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